molecular formula C19H17NO2 B1289704 2,3-Bis(benzyloxy)pyridine CAS No. 1228665-98-2

2,3-Bis(benzyloxy)pyridine

Cat. No.: B1289704
CAS No.: 1228665-98-2
M. Wt: 291.3 g/mol
InChI Key: FKBLXSTVQUPYIR-UHFFFAOYSA-N
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Description

2,3-Bis(benzyloxy)pyridine is a synthetic organic compound with the molecular formula C19H17NO2 and a molecular weight of 291.34 g/mol . It is characterized by the presence of two benzyloxy groups attached to a pyridine ring. This compound is used in various fields of research and industry due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2,3-Bis(benzyloxy)pyridine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with leukotriene A-4 hydrolase, an enzyme involved in the biosynthesis of the proinflammatory mediator leukotriene B4 . Additionally, it interacts with mitogen-activated protein kinase 14, which is crucial in cell signaling pathways . These interactions suggest that this compound may influence inflammatory responses and cellular signaling mechanisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with mitogen-activated protein kinase 14 can alter cell signaling pathways, potentially affecting cell proliferation and differentiation . Moreover, its influence on leukotriene A-4 hydrolase suggests a role in modulating inflammatory responses at the cellular level .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to leukotriene A-4 hydrolase, inhibiting its activity and thereby reducing the production of leukotriene B4 . This inhibition can lead to decreased inflammation. Additionally, its interaction with mitogen-activated protein kinase 14 can result in the modulation of downstream signaling pathways, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure may lead to gradual degradation, which could influence its efficacy and cellular impact over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate inflammatory responses without significant adverse effects . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its interaction with leukotriene A-4 hydrolase indicates its role in the leukotriene biosynthesis pathway . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its biochemical effects . The compound’s distribution is crucial for its efficacy, as it needs to reach specific cellular compartments to exert its intended effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound interacts with its target biomolecules effectively, thereby modulating cellular processes and responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(benzyloxy)pyridine typically involves the reaction of 2,3-dihydroxypyridine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

2,3-Dihydroxypyridine+2Benzyl ChlorideK2CO3,DMFThis compound\text{2,3-Dihydroxypyridine} + 2 \text{Benzyl Chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2,3-Dihydroxypyridine+2Benzyl ChlorideK2​CO3​,DMF​this compound

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(benzyloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,3-Bis(benzyloxy)pyridine is utilized in several scientific research applications, including:

Comparison with Similar Compounds

    2-Benzyloxypyridine: Similar structure but with only one benzyloxy group.

    3-Benzyloxypyridine: Similar structure but with the benzyloxy group at a different position on the pyridine ring.

    2,6-Bis(benzyloxy)pyridine: Similar structure but with benzyloxy groups at the 2 and 6 positions.

Uniqueness: 2,3-Bis(benzyloxy)pyridine is unique due to the specific positioning of the benzyloxy groups, which can influence its reactivity and binding properties. This positioning allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,3-bis(phenylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-3-8-16(9-4-1)14-21-18-12-7-13-20-19(18)22-15-17-10-5-2-6-11-17/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBLXSTVQUPYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306913
Record name 2,3-Bis(phenylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-98-2
Record name 2,3-Bis(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(phenylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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